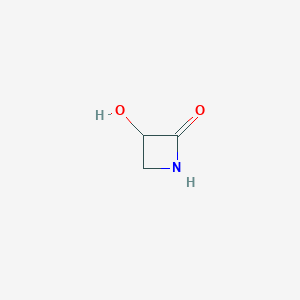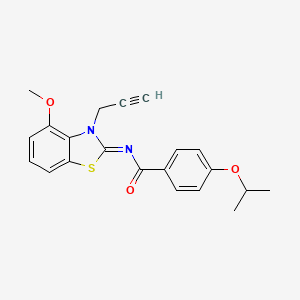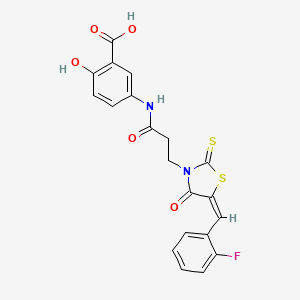![molecular formula C22H18ClN3O2 B2692869 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide CAS No. 1023498-81-8](/img/structure/B2692869.png)
2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide, also known as CPEPC, is a novel pyridine-containing compound that has been gaining popularity in the scientific community due to its potential applications in the synthesis of various compounds and its potential therapeutic effects. CPEPC has been used in the synthesis of various compounds including drugs, dyes, and other organic compounds. In addition, CPEPC has been studied for its potential medicinal properties, including its ability to modulate the immune system, inhibit the growth of certain cancer cells, and reduce inflammation.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research in the field has led to the synthesis of complex pyridine derivatives, aiming to explore their biological activities and chemical properties. For instance, studies have focused on the synthesis and structure-activity relationship (SAR) of various pyridine derivatives, revealing their potential as hCB1 inverse agonists with significant selectivity and potency (Meurer et al., 2005). Similarly, the improvement in synthesis methods for chloro-N-(chloro-methylpyridin-3-yl)pyridine-3-carboxamide highlighted optimizations in reaction conditions to enhance yield and purity, indicating the importance of efficient synthesis techniques in chemical research (Yang-Heon Song, 2007).
Chemical Properties and Reactivity
The investigation into the hydrogen bonding of anticonvulsant enaminones showcases the significance of structural analysis in understanding the interactions and stability of chemical compounds (Kubicki et al., 2000). This type of research is crucial for the development of compounds with potential therapeutic applications. Furthermore, studies on the synthesis and antioxidant properties of triazole derivatives related to pyridine compounds reveal the exploration of their potential antioxidant activities, highlighting the diverse applications of pyridine derivatives in the field of medicinal chemistry (Bekircan et al., 2008).
Potential Applications
The exploration of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents exemplifies the pursuit of novel therapeutic agents within this chemical framework (Thomas et al., 2016). These studies underscore the potential of pyridine derivatives in the development of new drugs with specific biological activities.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c23-16-7-9-17(10-8-16)28-22-19(5-3-12-25-22)21(27)24-13-11-15-14-26-20-6-2-1-4-18(15)20/h1-10,12,14,26H,11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIIVSABGHUEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N=CC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine hydrobromide](/img/no-structure.png)




![N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B2692799.png)
![(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate](/img/structure/B2692800.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692801.png)
![N-[(2,4-Difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2692802.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)

![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)